molecular formula C12H9N5O3S2 B269923 2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B269923
M. Wt: 335.4 g/mol
InChI Key: FGSGLMOGLWKOEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in cancer cell proliferation, such as topoisomerase II and cyclin-dependent kinases. It also appears to induce apoptosis by activating caspase enzymes and disrupting mitochondrial function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide have been studied extensively. The compound has been shown to induce DNA damage and inhibit DNA repair mechanisms, leading to cell cycle arrest and apoptosis. It also appears to modulate various signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. In addition, it has been found to possess anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide in lab experiments include its potent anticancer and antibacterial activities, as well as its relatively low toxicity compared to other chemotherapeutic agents. However, the compound has some limitations, including its poor solubility in aqueous solutions and its instability under certain conditions. These issues can be addressed by modifying the chemical structure of the compound or by using appropriate solvents and storage conditions.

Future Directions

There are several future directions for research on 2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide. One potential direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective analogs with improved therapeutic efficacy. Another direction is to explore the potential applications of the compound in other fields, such as agriculture and environmental science. Finally, clinical trials are needed to evaluate the safety and efficacy of the compound in humans, which could lead to its eventual approval as a new chemotherapeutic agent.

Synthesis Methods

The synthesis method of 2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 4-oxocyclohexa-2,5-dien-1-ylidene hydrazinecarbothioamide with ethyl 2-bromoacetate in the presence of sodium ethoxide. The resulting intermediate is then reacted with thiosemicarbazide to yield the final product. The synthesis of this compound has been optimized to improve the yield and purity of the product.

Scientific Research Applications

2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer, antibacterial, and antifungal activities. In addition, it has been shown to possess anti-inflammatory and antioxidant properties. The compound has been tested against a wide range of cancer cell lines, including breast, lung, and colon cancer cells, and has shown promising results in inhibiting their growth and inducing apoptosis.

properties

Product Name

2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

Molecular Formula

C12H9N5O3S2

Molecular Weight

335.4 g/mol

IUPAC Name

2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C12H9N5O3S2/c18-8-3-1-7(2-4-8)10-15-17-12(20-10)21-5-9(19)14-11-16-13-6-22-11/h1-4,6,15H,5H2,(H,14,16,19)

InChI Key

FGSGLMOGLWKOEG-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=O)C=CC1=C2NN=C(O2)SCC(=O)NC3=NN=CS3

SMILES

C1=CC(=O)C=CC1=C2NN=C(O2)SCC(=O)NC3=NN=CS3

Canonical SMILES

C1=CC(=O)C=CC1=C2NN=C(O2)SCC(=O)NC3=NN=CS3

Origin of Product

United States

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